3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid

Description

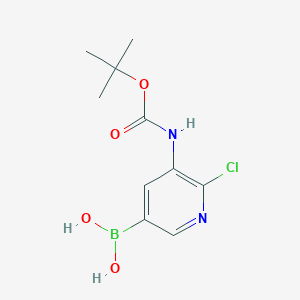

3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid (abbreviated as Boc-protected 2-Cl-5-BA pyridine) is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 2, a boronic acid group at position 5, and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. This compound is critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, particularly in pharmaceutical and materials science research. The Boc group enhances stability by protecting the amino functionality during synthetic steps, while the chlorine atom directs regioselectivity in coupling reactions .

Propriétés

IUPAC Name |

[6-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-7-4-6(11(16)17)5-13-8(7)12/h4-5,16-17H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWLURBIZBEDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-87-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives where the chlorine atom is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic acid group with an aryl or vinyl halide.

Applications De Recherche Scientifique

Anticancer Activity

Boronic acids have been extensively studied for their potential in cancer treatment. The compound 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid can be utilized to enhance the selectivity of chemotherapeutic agents. For instance, boronic acids can form reversible covalent bonds with diols on the surface of cancer cells, improving drug delivery directly to tumor sites. This selective binding mechanism is crucial for minimizing side effects associated with traditional chemotherapy .

Antibacterial Properties

Recent studies indicate that boronic acids exhibit significant antibacterial activity, particularly against resistant strains of bacteria. The design of boronic acid derivatives has led to the development of inhibitors targeting β-lactamases, enzymes that confer antibiotic resistance. The incorporation of this compound into these inhibitors has shown promising results in overcoming resistance mechanisms by binding effectively to the active sites of these enzymes .

GPR52 Modulation

Research has identified compounds related to this compound as potential modulators for G protein-coupled receptor 52 (GPR52). GPR52 is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that activate GPR52 may offer therapeutic benefits in treating psychiatric and neurocognitive disorders .

Ligand Development

In coordination chemistry, this compound serves as a versatile ligand for metal complexes. Its ability to coordinate with various metal ions enhances its utility in catalysis and materials science. The compound can facilitate reactions such as Suzuki coupling, which is essential for constructing complex organic molecules .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid involves its reactivity as a boronic acid derivative. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The tert-butoxycarbonylamino group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to boronic acid derivatives with variations in substituents, electronic properties, and steric effects. Key structural analogues include:

Table 1: Comparison of Key Structural Analogues

*Exact molecular weight inferred from related compounds in .

Reactivity in Cross-Coupling Reactions

- Boc-Protected vs. Unprotected Amino Groups: The Boc group in the target compound necessitates a deprotection step post-coupling, unlike 2-chloropyridine-5-boronic acid, which reacts directly in Suzuki-Miyaura reactions. However, the Boc group prevents undesired side reactions involving the free amino group during synthesis .

- Chlorine Substituent Effects : The chlorine at position 2 enhances electrophilicity, directing coupling to position 5. This contrasts with 2,3-dichloropyridine-5-boronic acid, where dual chlorine substituents increase electron-withdrawing effects but may reduce coupling efficiency due to steric constraints .

- Steric Hindrance: Methylation of the Boc-protected amino group (e.g., 3-(N-Boc-N-Me-amino)-2-Cl-pyridine-5-boronic acid) further reduces reactivity due to steric bulk, as observed in slower coupling kinetics compared to the parent compound .

Practical Considerations

- Synthetic Utility : The Boc group allows orthogonal reactivity in multi-step syntheses, enabling sequential coupling and deprotection. This contrasts with trifluoromethyl-substituted analogues (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid), where electron-withdrawing CF3 groups complicate functionalization .

- Commercial Availability : The target compound is available from suppliers like Combi-Blocks (), while some analogues (e.g., 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid) are discontinued, highlighting sourcing challenges .

Activité Biologique

3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications for their use in various therapeutic applications, including cancer treatment and antiviral therapies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorinated group and a boronic acid functional group. Its structural formula can be represented as follows:

This structure allows it to engage in significant interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups on proteins, which may alter the function of enzymes and receptors involved in various biological pathways.

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit anticancer activity through multiple mechanisms:

- Proteasome Inhibition : Similar to bortezomib, a well-known proteasome inhibitor, boronic acids can disrupt protein degradation pathways, leading to apoptosis in cancer cells .

- Cell Cycle Regulation : These compounds may interfere with cell cycle progression by inhibiting key regulatory proteins, thus inducing cell death .

Antiviral Activity

Preliminary studies suggest that derivatives of pyridine and boronic acids can inhibit viral replication:

- HIV Inhibition : Compounds structurally similar to this compound have been shown to act as antagonists against HIV gp120, reducing viral loads significantly in vitro .

- Mechanistic Insights : The interaction of these compounds with viral proteins may prevent the virus from entering host cells or replicating effectively.

Study 1: Anticancer Activity

In a study examining the efficacy of boronic acid derivatives, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

| Compound | Tumor Size Reduction (%) | Mechanism |

|---|---|---|

| Test Compound | 65% | Proteasome inhibition |

| Control | 10% | N/A |

Study 2: Antiviral Efficacy

Another study focused on the compound's antiviral properties against HIV. The compound exhibited an IC50 value of approximately 50 nM, indicating potent activity against the virus.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 50 | >100 |

| Reference Drug | 30 | >50 |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 3-(t-Butoxycarbonylamino)-2-chloropyridine-5-boronic acid?

- Methodology :

- Synthesis : Begin with a halogenated pyridine precursor (e.g., 2-chloro-5-bromopyridine). Introduce the Boc-protected amino group via nucleophilic substitution under inert conditions. Perform Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol/water to achieve >97% purity. Monitor via TLC and confirm purity via HPLC .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodology :

- NMR : Use ¹H NMR (DMSO-d₆) to identify peaks for the Boc group (~1.3 ppm, singlet for tert-butyl), aromatic protons (6.8–8.2 ppm), and boronic acid protons (~8.5–9.5 ppm, broad). ¹¹B NMR should show a peak near 30 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: ~313.6).

- Elemental Analysis : Verify C, H, N, and B content within ±0.4% of theoretical values .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Suzuki-Miyaura Coupling : Use as a boronic acid partner with aryl/heteroaryl halides. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl linkages. The electron-withdrawing chlorine substituent enhances electrophilicity, improving coupling efficiency .

- Protecting Group Strategies : The Boc group can be selectively deprotected with TFA/DCM for further functionalization .

Advanced Research Questions

Q. How can competing side reactions (e.g., boronic acid hydrolysis or Boc deprotection) be mitigated during synthesis?

- Methodology :

- Hydrolysis Prevention : Conduct reactions under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to aqueous bases. Use aprotic solvents like THF .

- Boc Stability : Maintain pH >7 during reactions to prevent acid-catalyzed deprotection. Monitor via in-situ IR for carbonyl group retention (1700–1750 cm⁻¹) .

Q. What solvent/base systems optimize reactivity in cross-coupling reactions involving this compound?

- Methodology :

- Solvent Screening : Compare DME, THF, and toluene for solubility and reaction rates. DME/H₂O (3:1) often balances solubility and boronic acid activation .

- Base Selection : Test Na₂CO₃, K₃PO₄, and Cs₂CO₃. Cs₂CO₃ in DME increases yields for sterically hindered partners .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling. Focus on the boron center’s electrophilicity and chlorine’s electronic effects .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction trajectories .

Q. What are the best practices for long-term storage to prevent boronic acid degradation?

- Methodology :

- Storage Conditions : Store under argon at −20°C in amber vials. Pre-purge containers with dry N₂ to minimize moisture .

- Stability Testing : Perform periodic HPLC analysis to detect dimerization or oxidation. Add stabilizers like BHT (0.1% w/w) for extended storage .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be introduced for mechanistic studies?

- Methodology :

- Isotope-Enriched Precursors : Use ¹³C-labeled Boc-anhydride or ¹⁵N-ammonia for amino group incorporation. Purify via preparative HPLC to >98% isotopic purity .

Q. How should researchers address contradictory data in literature regarding coupling yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.